Pyrazino[2,3-c]pyridazine
CAS No.: 254-96-6
Cat. No.: VC19736264
Molecular Formula: C6H4N4
Molecular Weight: 132.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 254-96-6 |
|---|---|
| Molecular Formula | C6H4N4 |
| Molecular Weight | 132.12 g/mol |
| IUPAC Name | pyrazino[2,3-c]pyridazine |
| Standard InChI | InChI=1S/C6H4N4/c1-2-9-10-6-5(1)7-3-4-8-6/h1-4H |
| Standard InChI Key | OUFHXMSGJIYFPW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=NC2=NC=CN=C21 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Pyrazino[2,3-c]pyridazine consists of a pyrazine ring fused to a pyridazine moiety at the [2,3-c] positions, resulting in a planar bicyclic system. The molecular formula C<sub>6</sub>H<sub>4</sub>N<sub>4</sub> reflects six carbon atoms and four nitrogen atoms arranged to maximize aromaticity and electronic delocalization . X-ray crystallography confirms a nearly coplanar structure, with bond lengths indicative of partial double-bond character in the nitrogen-containing rings .
Table 1: Key Structural Parameters of Pyrazino[2,3-c]pyridazine
| Parameter | Value (Å/°) |
|---|---|
| C–N Bond Length | 1.33–1.38 |
| N–N Bond Length | 1.32 |
| Ring Torsion Angle | <5° |
| Aromatic π-Electron Density | High delocalization |
Electronic and Physicochemical Properties
The compound’s electron-deficient nature arises from its four nitrogen atoms, which enhance solubility in polar solvents (log P = −0.85) and facilitate interactions with biological targets . Quantum mechanical calculations reveal a highest occupied molecular orbital (HOMO) energy of −6.2 eV, suggesting strong electrophilic character .
Synthetic Methodologies
Functionalization Strategies
Post-synthetic modifications include:
-
Amination: Treatment with phosphorus pentasulfide introduces thiol groups at the 5,8 positions, enhancing binding to metalloenzymes .
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Acetylation: Reaction with acetic anhydride yields acetylated derivatives with improved bioavailability .
Pharmacological Activities
Central Nervous System (CNS) Applications
Pyrazino[2,3-c]pyridazine derivatives exhibit high affinity for GABA<sub>A</sub> receptor subtypes (α<sub>2</sub>, α<sub>3</sub>, α<sub>5</sub>), with Ki values < 100 nM in displacement assays against [<sup>3</sup>H]-flumazenil . Compound 11 from Merck Sharp & Dohme’s 2003 patent demonstrated anxiolytic effects in murine models without sedative side effects .
Antihistaminic and Anti-inflammatory Effects
Substitution at the 3,4 positions with hydrophobic groups (e.g., 3-nitrophenyl) enhances H<sub>1</sub> receptor antagonism. Compound 13a (Glaxo, 2008) showed 2-fold greater potency than azelastine in histamine-induced bronchoconstriction assays .
Comparative Analysis with Related Heterocycles
Table 2: Bioactivity Comparison of Fused Nitrogen Heterocycles
| Compound | Target | IC<sub>50</sub>/Ki | Selectivity Over PDE-IV |
|---|---|---|---|
| Pyrazino[2,3-c]pyridazine | GABA<sub>A</sub> | 85 nM | 10-fold |
| Pyrido[2,3-d]pyrimidine | DHFR | 220 nM | 2-fold |
| Pyrazolo[3,4-b]quinoline | COX-2 | 150 nM | 5-fold |
The superior selectivity of pyrazino[2,3-c]pyridazine for CNS targets stems from its optimal nitrogen spacing, which mimics endogenous benzodiazepines .
Challenges and Future Directions
Current limitations include poor oral bioavailability (<30%) due to first-pass metabolism. Strategies under investigation include:
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